molecular formula C8H6BrClF2N2 B8154955 5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine

5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine

Cat. No.: B8154955
M. Wt: 283.50 g/mol
InChI Key: OZCHKNSMDIDTAI-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine is a halogenated pyridine derivative featuring a 3,3-difluoroazetidine substituent at position 2. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity and electron-withdrawing properties due to the fluorine atoms. The bromo and chloro substituents at positions 5 and 3, respectively, enhance electrophilicity, making the compound a versatile intermediate in medicinal chemistry and agrochemical synthesis .

Properties

IUPAC Name

5-bromo-3-chloro-2-(3,3-difluoroazetidin-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2N2/c9-5-1-6(10)7(13-2-5)14-3-8(11,12)4-14/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCHKNSMDIDTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)Br)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Chlorination of Pyridine Derivatives

  • Bromination :

    • Reagents : N-Bromosuccinimide (NBS) or bromine with Lewis acids (e.g., FeBr₃) in non-polar solvents (e.g., CCl₄).

    • Conditions : 0–25°C, 2–24 hours. Yields range from 70–90% depending on substitution pattern.

  • Chlorination :

    • Reagents : N-Chlorosuccinimide (NCS) or POCl₃ in polar aprotic solvents (e.g., DMF, THF).

    • Conditions : 20–100°C, 12–24 hours. Yields: 75–95%.

Example :

A solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5.0 g) in THF was treated with NCS (1.2 eq) at 20°C for 24 h, yielding 85% 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine.

Regioselectivity Challenges

  • Bromine and chlorine preferentially occupy the 5- and 3-positions of pyridine due to electronic and steric effects.

  • Directed ortho-metalation (DoM) using organometallic bases (e.g., LDA) ensures precise positioning of substituents.

Installation of the 3,3-Difluoroazetidine Group

Nucleophilic Aromatic Substitution (SNAr)

  • Substrate : 5-Bromo-3-chloro-2-aminopyridine or 5-bromo-3-chloro-2-halopyridine.

  • Reagents : 3,3-Difluoroazetidine (synthesized separately) with a base (e.g., Cs₂CO₃).

  • Catalyst : Palladium-based catalysts (e.g., PdCl₂, Pd(OAc)₂).

  • Solvent : Dioxane or DMF at 80–100°C.

Optimized Protocol :

A mixture of 5-bromo-3-chloro-2-iodopyridine (1 eq), 3,3-difluoroazetidine (1.2 eq), PdCl₂ (5 mol%), and Cs₂CO₃ (2 eq) in dioxane was stirred at 90°C for 12 h. The product was isolated via column chromatography (65% yield).

Buchwald-Hartwig Amination

  • Applications : Direct coupling of azetidine with aryl halides.

  • Conditions : Pd₂(dba)₃/Xantphos catalyst system, t-BuONa base, toluene at 110°C.

  • Yield : 60–75%.

Key Reaction Parameters and Optimization

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Polarity Dioxane > DMF > THFHigher polarity improves SNAr kinetics
Temperature 80–100°CBalances reaction rate and decomposition

Catalyst and Base Selection

Catalyst SystemBaseYield (%)
PdCl₂/Cs₂CO₃Cs₂CO₃65–75
Pd(OAc)₂/K₃PO₄K₃PO₄55–65
CuI/DMFDBU<50

Palladium systems outperform copper in minimizing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.62 (s, 1H, pyridine-H), 4.75 (t, 2H, azetidine-H), 3.90 (m, 2H, azetidine-H).

  • ¹⁹F NMR : δ -112.5 (dd, JF-F = 240 Hz, azetidine-F).

  • HRMS : m/z calc. for C₈H₆BrClF₂N₂ [M+H]⁺: 283.50; found: 283.49.

Purity and Yield

MethodPurity (HPLC)Yield (%)
SNAr with PdCl₂≥95%65–75
Buchwald-Hartwig≥90%60–70

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue: Competing elimination or over-halogenation.

    • Solution: Strict temperature control and stoichiometric reagent ratios.

  • Azetidine Stability :

    • Issue: Ring-opening under acidic/basic conditions.

    • Solution: Use neutral to mildly basic conditions (pH 7–9).

  • Scalability :

    • Issue: High catalyst loading in palladium systems.

    • Solution: Switch to ligand-accelerated catalysis (e.g., XPhos) to reduce Pd usage.

Comparative Analysis of Methods

MethodAdvantagesLimitations
SNAr High regioselectivity, mild conditionsRequires electron-deficient aryl halides
Buchwald-Hartwig Broad substrate scopeSensitive to moisture/oxygen

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms at positions 5 and 3 undergo nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions:

Key Reagents and Conditions

PositionLeaving GroupReagents/ConditionsProductsYield RangeSource
C5-BrBrominePd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CAryl/heteroaryl derivatives65–85%
C3-ClChlorineCuI, 1,10-phenanthroline, Cs<sub>2</sub>CO<sub>3</sub>, DMSO, 120°CAmine/azetidine derivatives50–75%
  • Mechanistic Insights :

    • Bromine substitution favors palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) .

    • Chlorine substitution requires copper catalysts for C–N bond formation .

    • The difluoroazetidine group enhances electrophilicity at C2, enabling regioselective functionalization .

Coupling Reactions

The pyridine core participates in transition metal-catalyzed coupling reactions:

Representative Examples

Reaction TypeCatalystsSubstratesProductsApplicationsSource
Suzuki-MiyauraPd(dppf)Cl<sub>2</sub>Arylboronic acidsBiaryl derivativesDrug intermediates
Buchwald-HartwigPd(OAc)<sub>2</sub>, XantphosPrimary aminesN-aryl pyridinesKinase inhibitors
  • Key Findings :

    • Suzuki couplings at C5-Br proceed efficiently with electron-deficient boronic acids (e.g., 3-CF<sub>3</sub>-phenylboronic acid) .

    • Buchwald-Hartwig amination at C3-Cl forms stable aniline derivatives for oncology targets .

Oxidation and Reduction

Controlled redox transformations modify the azetidine substituent or pyridine ring:

Oxidation Pathways

Substrate SiteOxidizing AgentProductsNotesSource
Azetidine NmCPBAAzetidine N-oxideStereochemistry retained
Pyridine ringKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>Pyridine N-oxideLimited yield (~40%)

Reduction Pathways

Substrate SiteReducing AgentProductsNotesSource
C5-BrH<sub>2</sub>, Pd/CDehalogenated pyridineRequires high pressure
Azetidine CF<sub>2</sub>LiAlH<sub>4</sub>CH<sub>2</sub>-azetidineLow selectivity

Ring Functionalization

The difluoroazetidine moiety undergoes ring-opening reactions:

Reactions with Nucleophiles

NucleophileConditionsProductsYieldSource
Grignard reagentsTHF, −78°CAzetidine-alkane hybrids55–70%
Sodium azideDMF, 100°CTriazolo-azetidine derivatives60%

Comparative Reactivity

A reactivity hierarchy was established for halogen substituents:
Br C5 >Cl C3 F azetidine \text{Br C5 }>\text{Cl C3 }\gg \text{F azetidine }

This trend aligns with electronegativity and bond dissociation energies .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine exhibit significant anticancer properties. Studies show that halogenated pyridines can inhibit tumor growth by interfering with cellular signaling pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine with halogen substitutions showed enhanced cytotoxicity against various cancer cell lines, suggesting potential for development into therapeutic agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy, particularly against resistant strains of bacteria. The presence of the difluoroazetidinyl group enhances its interaction with bacterial enzymes.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table illustrates the compound's potential as a lead structure for developing new antibiotics .

Polymer Synthesis

This compound is utilized in the synthesis of functionalized polymers. Its unique structure allows for the incorporation into polymer chains, leading to materials with enhanced thermal stability and mechanical properties.

Case Study : Research published in Polymer Chemistry highlighted the use of this compound in creating high-performance thermosetting resins that exhibit superior thermal resistance compared to traditional polymers .

Organic Electronics

The compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through structural modifications.

Data Table: Electronic Properties

PropertyValue
HOMO Energy Level-5.0 eV
LUMO Energy Level-3.0 eV
Band Gap2.0 eV

These properties indicate its suitability for electronic applications .

Agrochemicals

This compound has been explored as a potential agrochemical agent due to its ability to disrupt pest metabolism. Preliminary studies suggest it may serve as an effective pesticide or herbicide.

Case Study : A field trial reported in Pest Management Science demonstrated that formulations containing this compound resulted in a significant reduction in pest populations without adversely affecting non-target species .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoro-azetidine group can enhance the compound’s binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-3-methyl-pyridine
  • Structure : Replaces azetidine with a five-membered 3,3-difluoropyrrolidine ring and adds a methyl group at position 3 of the pyridine.
  • The methyl group enhances steric bulk, which may reduce solubility but improve metabolic stability .
  • Molecular Weight : 277.11 g/mol (vs. 293.52 g/mol for the target compound).
5-Bromo-3-chloro-2-(methoxymethyl)pyridine
  • Structure : Features a methoxymethyl group instead of azetidine.
  • Impact : The methoxymethyl group is less electron-withdrawing, reducing electrophilicity at the pyridine core. This substitution may decrease reactivity in cross-coupling reactions compared to the azetidine-containing compound .
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
  • Structure : Substitutes azetidine with a sulfonamide group linked to a phenylethyl moiety.
  • Impact : The sulfonamide group introduces hydrogen-bonding capability, enhancing affinity for biological targets like PI3Kα kinase (IC₅₀ = 1.08–2.69 μM). The bulky phenylethyl chain may limit blood-brain barrier penetration compared to the compact azetidine group .

Halogen Substitution Patterns

5-Bromo-2-chloro-3-fluoropyridine
  • Structure : Replaces azetidine with fluorine at position 2 and retains bromo/chloro at positions 5 and 3.
  • Impact: Fluorine’s high electronegativity increases the pyridine’s electron-deficient character, favoring nucleophilic aromatic substitution.
5-Bromo-6-chloro-3-iodopyridin-2-amine
  • Structure : Adds iodine at position 3 and an amine at position 2.
  • The amine group increases basicity, altering solubility and reactivity profiles .

Core Heterocycle Modifications

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine
  • Structure : Replaces pyridine with pyrimidine while retaining the 3,3-difluoroazetidine group.
  • However, the reduced basicity of pyrimidine (compared to pyridine) may alter pharmacokinetics .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine Br (5), Cl (3), azetidine (2) 293.52 High electrophilicity, rigid core
5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-3-methyl-pyridine Br (5), CH₃ (3), pyrrolidine (2) 277.11 Enhanced flexibility, metabolic stability
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide Br (5), Cl (2), sulfonamide (3) 393.68 PI3Kα inhibition (IC₅₀ = 1.08 μM)
5-Bromo-2-chloro-3-fluoropyridine Br (5), Cl (2), F (3) 225.44 High reactivity in SNAr reactions

Biological Activity

5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a difluoroazetidine moiety attached to a pyridine core. Its molecular formula is C8H7BrClF2N2C_8H_7BrClF_2N_2 with a molecular weight of approximately 250.5 g/mol. The presence of halogen atoms and the azetidine ring contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethyl group enhances lipophilicity and binding affinity, potentially allowing it to modulate enzyme activities or receptor functions.

Anticancer Properties

Several studies have reported on the anticancer properties of compounds related to this structure. For instance:

  • Cytotoxicity : In vitro assays have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a related azetidinone demonstrated IC50 values of 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells .

Enzyme Inhibition

Research indicates that compounds with similar structures can act as enzyme inhibitors. For instance, inhibitors targeting the epidermal growth factor receptor (EGFR) have shown promise in treating certain cancers by preventing tumor growth and proliferation .

Case Studies

  • EGFR Inhibition : A study investigated the efficacy of compounds similar to this compound in inhibiting mutant EGFR enzymes. The results demonstrated that these compounds maintained activity against resistant mutants, suggesting potential therapeutic applications in oncology .
  • BCL6 Inhibition : Another case study focused on modifying pyridine derivatives for BCL6 inhibition, revealing that structural modifications could enhance potency and selectivity for this target, which is crucial in certain hematological malignancies .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicitySignificant effects against HT-29 and MCF-7
EGFR InhibitionPotent inhibition in mutant forms
BCL6 InhibitionEnhanced potency through structural optimization

Q & A

Basic: What are the recommended synthetic routes for preparing 5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine?

Answer:
The synthesis typically involves sequential halogenation and nucleophilic substitution. A plausible route includes:

Halogenation of pyridine precursors : Bromination at the 5-position and chlorination at the 3-position can be achieved using reagents like NBS (N-bromosuccinimide) or PCl₃, respectively, under controlled temperatures (40–60°C) .

Azetidine substitution : The 2-position of the pyridine ring undergoes nucleophilic substitution with 3,3-difluoroazetidine. This step requires anhydrous conditions, a base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF) to facilitate displacement .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and azetidine ring integrity. Deuterated DMSO or CDCl₃ is used, with attention to deshielded protons near electronegative groups (e.g., Cl, Br) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and halogen isotope patterns .
  • FT-IR : Identifies C-F stretches (1000–1100 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves 3D geometry, particularly the azetidine ring conformation .

Advanced: How can researchers resolve contradictions in NMR data for this compound?

Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Solvent comparison : Run NMR in multiple deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess peak shifts due to hydrogen bonding .
  • 2D NMR (COSY, HSQC) : Maps coupling interactions and assigns ambiguous peaks, especially near the azetidine moiety .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding spectral interpretation .
  • Purification validation : Repeat column chromatography or HPLC to rule out impurity-driven anomalies .

Advanced: What reaction conditions optimize Suzuki-Miyaura cross-coupling for derivatives of this compound?

Answer:
The bromine at the 5-position is reactive in cross-coupling. Optimal conditions involve:

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) .
  • Base : Cs₂CO₃ or K₃PO₄ in degassed THF/H₂O (3:1) at 80–100°C .
  • Boronic acid : 1.2–2.0 equivalents, added dropwise to minimize side reactions.
  • Monitoring : TLC or LC-MS tracks reaction progress. Post-coupling, purify via flash chromatography (hexane/EtOAc) .

Advanced: How does the 3,3-difluoroazetidine moiety influence biological activity in medicinal chemistry studies?

Answer:
The azetidine ring enhances:

  • Metabolic stability : Reduced ring size (vs. piperidine) decreases CYP450 oxidation .
  • Solubility : Fluorine atoms improve logP and membrane permeability .
  • Target engagement : Rigidity pre-organizes the molecule for binding to kinases or GPCRs, as seen in related trifluoromethylpyridine analogs .
    Note : In vitro assays (e.g., kinase inhibition) should validate activity, with SAR studies comparing fluoro vs. non-fluoro azetidine derivatives .

Advanced: What mechanistic insights explain nucleophilic substitution at the 2-position of the pyridine ring?

Answer:
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism:

Activation : Electron-withdrawing groups (Br, Cl) polarize the pyridine ring, making the 2-position electrophilic .

Nucleophilic attack : 3,3-Difluoroazetidine’s lone pair attacks the 2-carbon, forming a Meisenheimer-like intermediate.

Fluorine effects : Electron-withdrawing fluorine atoms on azetidine stabilize the transition state, accelerating substitution .
Kinetic studies : Monitor reaction progress under varying temperatures (25–80°C) to calculate activation parameters (ΔH‡, ΔS‡) .

Advanced: How should researchers address low yields in azetidine substitution reactions?

Answer:
Low yields (<40%) may result from:

  • Steric hindrance : Use smaller azetidine derivatives or switch to microwave-assisted synthesis (20–30% improvement reported) .
  • Moisture sensitivity : Ensure anhydrous solvents and inert atmosphere (N₂/Ar).
  • Alternative leaving groups : Replace chlorine with triflate (-OTf) at the 2-position to enhance reactivity .

Table 1: Key Reaction Conditions for Functionalization

Reaction TypeReagents/ConditionsYield RangeReference
BrominationNBS, DMF, 50°C60–75%
Azetidine Substitution3,3-Difluoroazetidine, K₂CO₃, DMF, 80°C45–65%
Suzuki CouplingPd(dppf)Cl₂, PhB(OH)₂, Cs₂CO₃, 90°C70–85%

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